

A Technical Guide to the Synthesis and Characterization of Deshydroxyethoxy Ticagrelor-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deshydroxyethoxy Ticagrelor-d7

Cat. No.: B12414009

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This document provides an in-depth technical overview of the synthesis and characterization of **Deshydroxyethoxy Ticagrelor-d7**, a deuterated analog of a major active metabolite of the antiplatelet drug Ticagrelor. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.

Introduction

Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is the primary active metabolite of Ticagrelor.[1][2] It is formed in vivo through O-deethylation of the parent drug.[2] The deuterated version, **Deshydroxyethoxy Ticagrelor-d7**, is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification of Ticagrelor and its metabolite in biological matrices.[3] The stable isotope label minimizes variability during sample preparation and analysis. This guide outlines a proposed synthetic pathway and details the characterization methods for this important research compound.

Physicochemical Properties

A summary of the key physicochemical properties of **Deshydroxyethoxy Ticagrelor-d7** is presented in Table 1.

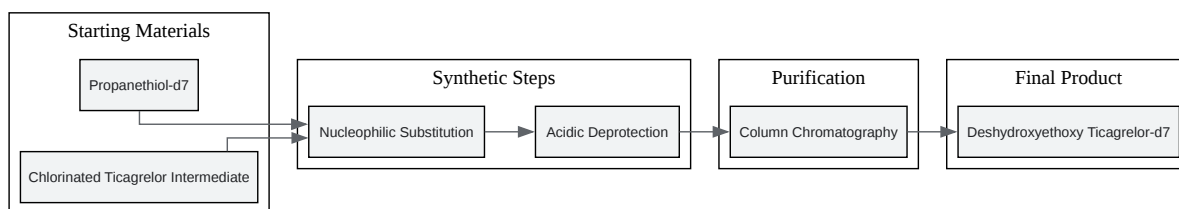
Property	Value	Source
Molecular Formula	C ₂₁ H ₁₇ D ₇ F ₂ N ₆ O ₃ S	[4][5][6][7]
Molecular Weight	485.56 g/mol	[4][6][7][8]
Appearance	White to Off-White Solid	[4]
Purity (by HPLC)	>95%	[8]
Isotopic Enrichment	>95%	[8]
Storage Conditions	-20°C	[8]

Proposed Synthesis

While a specific, detailed synthesis of **Deshydroxyethoxy Ticagrelor-d7** is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of Ticagrelor and its analogs. The key transformation involves the introduction of a deuterium-labeled propylthio group.

A potential precursor for this synthesis is the chlorinated intermediate, 2-(((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-yl)oxy)ethanol, which is a known intermediate in Ticagrelor synthesis.[6] The synthesis of **Deshydroxyethoxy Ticagrelor-d7** would likely involve the substitution of the chloro group with a deuterated propanethiol, followed by deprotection of the diol.

A proposed synthetic workflow is illustrated in the following diagram:



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Caption: Proposed synthetic workflow for **Deshydroxyethoxy Ticagrelor-d7**.

Experimental Protocol: Proposed Synthesis

Step 1: Nucleophilic Substitution

- To a solution of the chlorinated Ticagrelor intermediate in a suitable aprotic solvent (e.g., acetonitrile), add propanethiol-d7 and a non-nucleophilic base (e.g., diisopropylethylamine).
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the deuterated intermediate.

Step 2: Deprotection

- Dissolve the purified intermediate from Step 1 in a mixture of a suitable organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).
- Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

- Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain **Deshydroxyethoxy Ticagrelor-d7** of high purity.

Characterization

The identity and purity of the synthesized **Deshydroxyethoxy Ticagrelor-d7** are confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

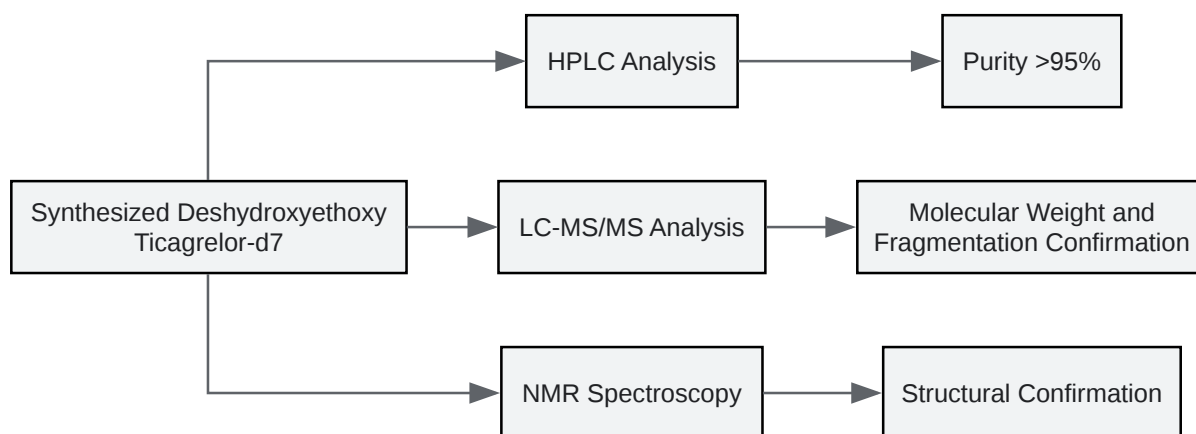
Purity is typically assessed by reverse-phase HPLC. A summary of typical HPLC conditions is provided in Table 2.

Parameter	Condition
Column	C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm) [1]
Mobile Phase	Gradient of acetonitrile and water with 0.1% formic acid [1]
Flow Rate	0.5 mL/min [9]
Detection	UV at 254 nm
Expected Purity	>95% [8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the target compound. The d7-label will result in a 7-unit mass shift compared to the unlabeled analog.

The characterization workflow is depicted in the following diagram:



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- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Characterization of Deshydroxyethoxy Ticagrelor-d7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12414009#synthesis-and-characterization-of-deshydroxyethoxy-ticagrelor-d7]

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